
1-Ethyl-6-hydroxy-4-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-6-hydroxy-4-methylpyridin-2(1H)-one is a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6-hydroxy-4-methylpyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis may begin with pyridine derivatives.
Alkylation: Introduction of the ethyl group at the 1-position.
Hydroxylation: Introduction of the hydroxyl group at the 6-position.
Methylation: Introduction of the methyl group at the 4-position.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor desired reactions.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-6-hydroxy-4-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the pyridine ring to a piperidine ring.
Substitution: Substitution reactions at the ethyl or methyl positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Piperidine derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a ligand in binding studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use as an intermediate in the production of dyes, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of 1-Ethyl-6-hydroxy-4-methylpyridin-2(1H)-one would depend on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: It could modulate biochemical pathways related to its target.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-4-methylpyridin-2(1H)-one: Lacks the hydroxyl group at the 6-position.
6-Hydroxy-4-methylpyridin-2(1H)-one: Lacks the ethyl group at the 1-position.
1-Ethyl-6-hydroxy-2(1H)-pyridinone: Similar structure but different substitution pattern.
Uniqueness
1-Ethyl-6-hydroxy-4-methylpyridin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
31643-63-7 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-ethyl-6-hydroxy-4-methylpyridin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-3-9-7(10)4-6(2)5-8(9)11/h4-5,10H,3H2,1-2H3 |
InChI Key |
RWBLSVPYDPODTR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=CC1=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



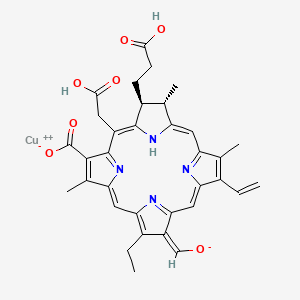
![1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15341039.png)
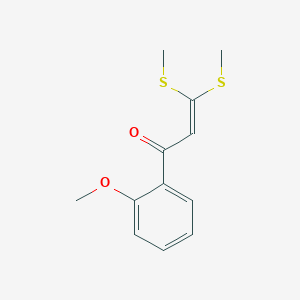
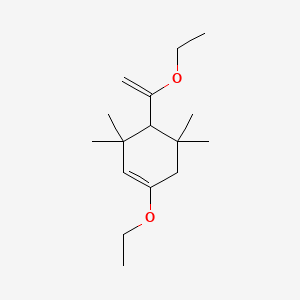
![3-[(1-Hydroxynaphthalene-2-carbonyl)amino]-4-(nonadecan-2-ylamino)benzoic acid](/img/structure/B15341056.png)
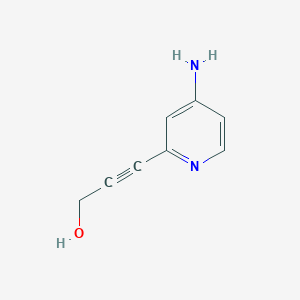
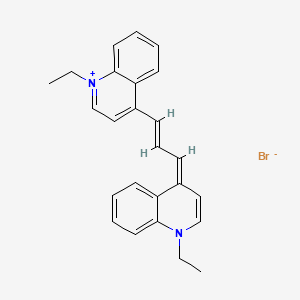

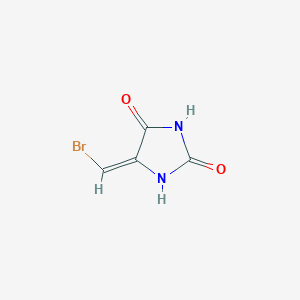
![Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate](/img/structure/B15341096.png)
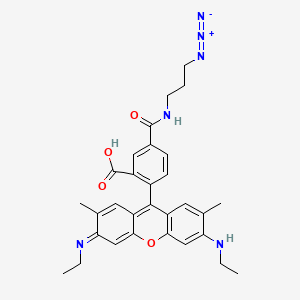

![Dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B15341104.png)
